molecular formula C21H18ClF3N2O3 B2972185 5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-80-5

5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2972185
CAS No.: 321429-80-5
M. Wt: 438.83
InChI Key: MPSDQRYLWWPNPP-XHPQRKPJSA-N
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Description

5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H18ClF3N2O3 and its molecular weight is 438.83. The purity is usually 95%.
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Biological Activity

The compound 5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one , also known by its CAS number 321429-80-5, belongs to the class of indole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H19ClF3N3O2
  • Molecular Weight : 393.81 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A chloro substituent at the 5-position of the indole ring.
  • A trifluoromethyl group at the 1-position.
  • An oxime linkage that contributes to its biological properties.

Antimicrobial Properties

Research has indicated that indole derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The presence of the indole moiety is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of indole derivatives have been widely documented. In a study examining the cytotoxicity of 1,3-dihydro-2H-indol-2-one derivatives, it was found that these compounds exhibited varying degrees of cytotoxicity against V-79 hamster fibroblast cells. Notably, modifications such as methylol derivatives significantly reduced toxicity while maintaining efficacy against trypanosomiasis . This suggests that structural modifications can enhance therapeutic profiles.

Trypanocidal Activity

The compound's activity against Trypanosoma species has been highlighted in research involving its derivatives. The methylol derivative demonstrated comparable efficacy to Nifurtimox, a standard treatment for Chagas disease, indicating potential for development as a therapeutic agent in parasitic infections .

Case Studies

A case study focusing on derivatives of 1,3-dihydro-2H-indol-2-one revealed that compounds with specific substituents exhibited potent antibacterial and trypanocidal activities. The study emphasized the importance of structural diversity in enhancing biological efficacy and reducing cytotoxicity .

Comparative Analysis of Biological Activities

Activity Compound Efficacy Notes
AntimicrobialIndole DerivativesSignificantEffective against various bacterial strains
CytotoxicityMethylol DerivativeReduced toxicitySimilar efficacy to known drugs
Trypanocidal5-chloro derivativeComparable to NifurtimoxPotential for therapeutic development

Properties

IUPAC Name

[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N2O3/c1-12(2)8-18(28)30-26-19-16-10-15(22)6-7-17(16)27(20(19)29)11-13-4-3-5-14(9-13)21(23,24)25/h3-7,9-10,12H,8,11H2,1-2H3/b26-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDQRYLWWPNPP-XHPQRKPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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